![molecular formula C14H15N5 B15329664 4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B15329664.png)
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile is an organic compound that features a piperazine ring, a pyrazole ring, and a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group such as a halide.
Attachment of the Benzonitrile Group: The benzonitrile group is typically introduced through a nucleophilic aromatic substitution reaction, where a cyano group is added to a benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or sulfonates as leaving groups, with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a ligand for dopamine receptors, particularly the D3 receptor, which is implicated in various neurological disorders.
Biological Studies: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile involves its binding to specific receptors in the central nervous system. The piperazine and pyrazole rings allow for high-affinity binding to dopamine receptors, particularly the D3 receptor. This binding modulates the receptor’s activity, influencing neurotransmitter release and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides: These compounds also target dopamine receptors but have different structural features.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another class of compounds with similar receptor binding properties.
Uniqueness
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile is unique due to its specific combination of the piperazine, pyrazole, and benzonitrile groups, which confer high selectivity and affinity for the D3 receptor. This makes it a valuable tool in the study of neurological disorders and the development of therapeutic agents.
Eigenschaften
Molekularformel |
C14H15N5 |
|---|---|
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
4-(3-piperazin-1-yl-1H-pyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C14H15N5/c15-10-11-1-3-12(4-2-11)13-9-14(18-17-13)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2,(H,17,18) |
InChI-Schlüssel |
ZJGWGTLVERFCOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


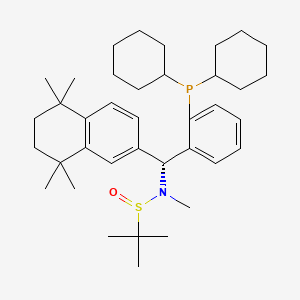
![tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate](/img/structure/B15329600.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15329605.png)

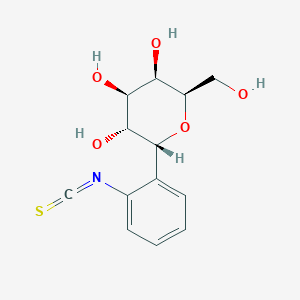
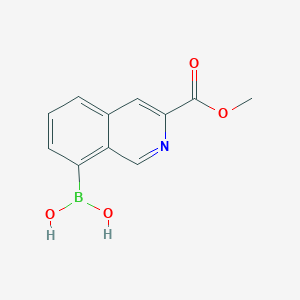
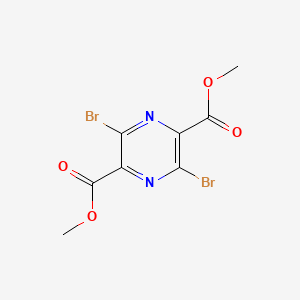
![Benzothiazole, 6-[(trifluoromethyl)thio]-](/img/structure/B15329631.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate hydrochloride](/img/structure/B15329635.png)

![2-[4-(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B15329649.png)
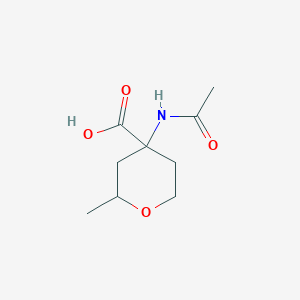
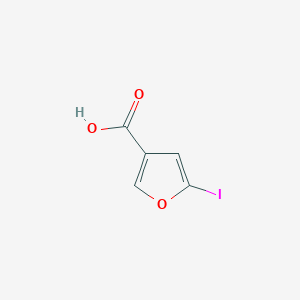
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329684.png)
